![molecular formula C20H19NO3 B14077703 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- CAS No. 102222-10-6](/img/structure/B14077703.png)
2H-Azepin-2-one, 1,3-dibenzoylhexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is a heterocyclic compound with significant pharmacological potential. It belongs to the class of benzazepinones, which are known for their diverse biological activities, including applications in treating heart diseases, cancer, and neurological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- can be achieved through various methods:
Hydroamination: This involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety, leading to the formation of benzazepinones.
Carbopalladation: Reductive Heck conditions are employed to furnish benzazepinones and benzazepines in moderate to high yields.
Amidation: Various amidation approaches allow the obtaining of both saturated and unsaturated benzazepinones.
Industrial Production Methods
Industrial production methods for 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- typically involve large-scale synthesis using robust and efficient synthetic routes such as the Ugi reaction, which provides a general method for preparing benzazepinones from commercially available reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azepin-2-one, 1,3-dibenzoylhexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2H-Azepin-2-one, 1,3-dibenzoylhexahydro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it acts as a potent and ligand-efficient pan-BET bromodomain inhibitor, binding simultaneously to both bromodomains . This bivalent mode of action enhances its efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure and exhibit similar pharmacological activities.
Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one: This compound has a similar structure but different functional groups, leading to different chemical properties.
Uniqueness
2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is unique due to its specific dibenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
102222-10-6 |
---|---|
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1,3-dibenzoylazepan-2-one |
InChI |
InChI=1S/C20H19NO3/c22-18(15-9-3-1-4-10-15)17-13-7-8-14-21(20(17)24)19(23)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI-Schlüssel |
MUAFMSKOKSAMBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.